molecular formula C10H6F3NO3S B6239432 isoquinolin-3-yl trifluoromethanesulfonate CAS No. 185950-63-4

isoquinolin-3-yl trifluoromethanesulfonate

Cat. No. B6239432
CAS RN: 185950-63-4
M. Wt: 277.2
InChI Key:
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Description

Isoquinolin-3-yl trifluoromethanesulfonate (also known as IQTMS) is a sulfonated trifluoromethylated isoquinolinium salt that has become increasingly popular in the field of synthetic organic chemistry. It is used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for polymerization reactions, and as a biological probe for the study of various biological processes.

Mechanism of Action

The mechanism of action of IQTMS is still not fully understood. However, it is known that the trifluoromethanesulfonate group can act as an electron-withdrawing group, which can affect the reactivity of the isoquinolinium cation. This can lead to the formation of various types of covalent bonds between the cation and various molecules, such as proteins or other organic molecules.
Biochemical and Physiological Effects
IQTMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of a variety of other enzymes, including those involved in the metabolism of glucose and fatty acids. In addition, IQTMS has been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins.

Advantages and Limitations for Lab Experiments

IQTMS has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also highly soluble in a variety of solvents, making it easy to use in a variety of reactions. However, IQTMS is a relatively strong acid, and it can be corrosive to certain materials. In addition, it can react with certain organic compounds, which can lead to the formation of unwanted products.

Future Directions

IQTMS has a variety of potential future applications. It could be used in the synthesis of new drugs, polymers, and other compounds. It could also be used to study the mechanism of action of various enzymes, as well as to study the effects of various drugs on various biological processes. In addition, it could be used to study the effects of various environmental pollutants on various biological processes. Finally, IQTMS could be used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on the development of cancer.

Synthesis Methods

IQTMS can be synthesized by a variety of methods. The most common method is the reaction of an isoquinolinium salt with trifluoromethanesulfonic acid, which produces a trifluoromethanesulfonate salt of the isoquinolinium cation. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane or toluene, and is usually conducted at room temperature or lower. The reaction is exothermic and proceeds rapidly, producing the desired product in high yield.

Scientific Research Applications

IQTMS has found a wide range of applications in the field of scientific research. It can be used as a reagent for organic synthesis, as a catalyst for polymerization reactions, and as a biological probe for the study of various biological processes. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used to study the mechanism of action of various enzymes, as well as to study the effects of various drugs on various biological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of isoquinolin-3-yl trifluoromethanesulfonate can be achieved through a one-pot reaction of isoquinoline with trifluoromethanesulfonic anhydride in the presence of a catalyst.", "Starting Materials": [ "Isoquinoline", "Trifluoromethanesulfonic anhydride", "Catalyst (such as 4-dimethylaminopyridine or triethylamine)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Add isoquinoline and catalyst to a dry reaction vessel", "Add solvent to the reaction vessel and stir the mixture at room temperature for 10-15 minutes", "Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for 2-3 hours", "Cool the reaction mixture to room temperature and quench with water", "Extract the organic layer with a suitable solvent (such as ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable eluent (such as hexane/ethyl acetate)" ] }

CAS RN

185950-63-4

Product Name

isoquinolin-3-yl trifluoromethanesulfonate

Molecular Formula

C10H6F3NO3S

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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